Rosthornin A: A Technical Overview of its Chemical Structure and Biological Activities
Rosthornin A: A Technical Overview of its Chemical Structure and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosthornin A is a naturally occurring diterpenoid of the ent-kaurene class, isolated from the medicinal plant Rabdosia rosthornii. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological activities of Rosthornin A, with a focus on its potential as an antimicrobial agent.
Chemical Structure and Properties
Rosthornin A possesses a complex tetracyclic ent-kaurene skeleton. Its chemical identity is defined by the following identifiers:
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₅ |
| Molecular Weight | 376.49 g/mol |
| CAS Number | 125164-55-8 |
| SMILES String | C[C@]1(CCC2)--INVALID-LINK--OC(C)=O">C@@([H])--INVALID-LINK--(CC[C@]1([H])[C@]2(C)CO)C[C@@]34O |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Rosthornin A would be expected to show characteristic signals for the ent-kaurene framework, including resonances for methyl groups, methylene and methine protons on the cyclic system, and protons associated with the exocyclic methylene group. Signals corresponding to the acetyl group and the hydroxymethyl group would also be present.
¹³C NMR: The carbon NMR spectrum would display 22 distinct signals corresponding to the carbon skeleton of Rosthornin A. Key resonances would include those for the carbonyl carbon of the ketone, the olefinic carbons of the exocyclic double bond, the carbonyl carbon of the acetate group, and the carbon of the hydroxymethyl group, in addition to the signals for the tetracyclic core.
Note: Specific, experimentally determined ¹H and ¹³C NMR data for Rosthornin A are not available in the public domain at the time of this writing. Researchers are advised to acquire and interpret their own spectroscopic data for confirmation.
Experimental Protocols
Isolation of Rosthornin A from Rabdosia rosthornii
The following is a general protocol for the isolation of ent-kaurene diterpenoids from Rabdosia species, which can be adapted for the specific isolation of Rosthornin A.
Workflow for Isolation of Rosthornin A
Caption: General workflow for the isolation and purification of Rosthornin A.
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Extraction: Dried and powdered leaves of Rabdosia rosthornii are extracted with a suitable organic solvent, such as diethyl ether or methanol, at room temperature.
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Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
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Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
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Elution: The column is eluted with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate or chloroform-methanol.
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Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Rosthornin A.
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Final Purification: Fractions enriched with Rosthornin A are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Biological Activity
Antibacterial Activity
Rosthornin A has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
| Organism | Activity Type | MIC Range (µg/mL) | Reference |
| Propionibacterium acnes | Antibacterial | 3.17 - 25 | [1][2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Rosthornin A is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Preparation of Stock Solution: A stock solution of Rosthornin A is prepared in a suitable solvent (e.g., DMSO).
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Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing appropriate growth medium.
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Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Propionibacterium acnes) is added to each well.
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Controls: Positive (bacteria and medium) and negative (medium only) controls are included.
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Incubation: The plate is incubated under conditions suitable for the growth of the test organism.
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MIC Determination: The MIC is recorded as the lowest concentration of Rosthornin A that completely inhibits visible bacterial growth.
Signaling Pathway Modulation (Hypothesized)
While direct experimental evidence for the signaling pathways modulated by Rosthornin A is currently limited, its structural similarity to other ent-kaurene diterpenoids suggests potential involvement in key inflammatory pathways. Related compounds have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-κB and MAPK.
Hypothesized Anti-inflammatory Signaling Cascade of Rosthornin A
Caption: Hypothesized inhibitory effect of Rosthornin A on NF-κB and MAPK signaling.
Further research, utilizing techniques such as luciferase reporter assays for NF-κB activity and Western blotting for MAPK phosphorylation, is necessary to elucidate the precise molecular mechanisms of Rosthornin A.
Conclusion
Rosthornin A is an ent-kaurene diterpenoid with established antibacterial activity, particularly against P. acnes. Its chemical structure and the biological activities of related compounds suggest potential for further investigation into its anti-inflammatory and other therapeutic properties. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of Rosthornin A. Further studies are warranted to fully characterize its spectroscopic properties, cytotoxic profile, and the specific signaling pathways it modulates.
